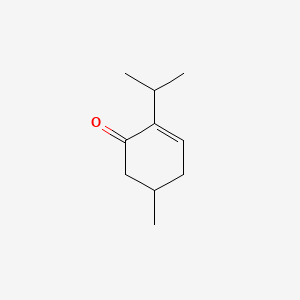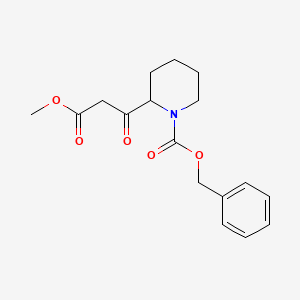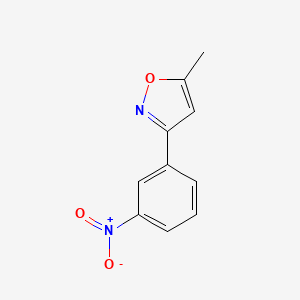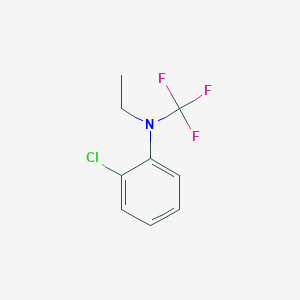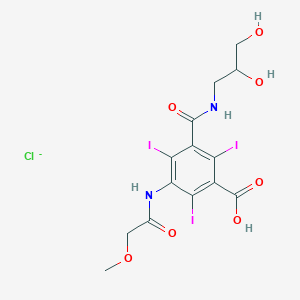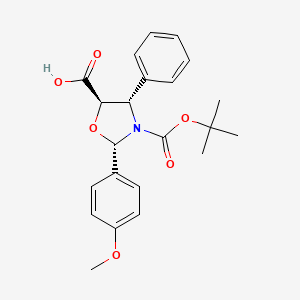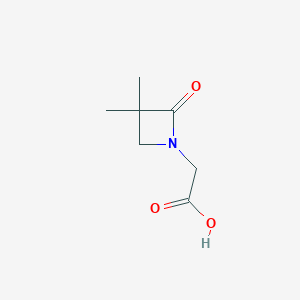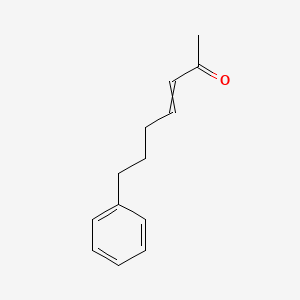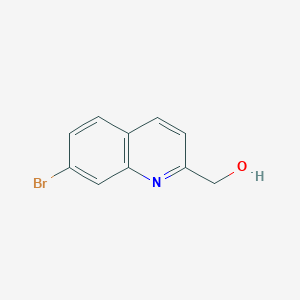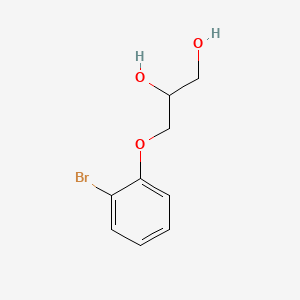
3-(2-Bromophenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.086 g/mol It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 2-bromophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenoxy)propane-1,2-diol typically involves the reaction of 2-bromophenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or a hydroxide ion . The reaction conditions often include the use of a base like sodium hydroxide to facilitate the ring-opening step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a phenoxypropane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-bromophenoxy)propane-1,2-dione.
Reduction: Formation of 3-(2-phenoxy)propane-1,2-diol.
Substitution: Formation of 3-(2-substituted phenoxy)propane-1,2-diol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving diols.
Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active compounds.
Industry: Used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenoxy)propane-1,2-diol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the diol or phenoxy groups. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenoxy)propane-1,2-diol: Similar structure but with the bromine atom in the para position.
3-(2-Chlorophenoxy)propane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methylphenoxy)propane-1,2-diol: Similar structure but with a methyl group instead of bromine
Uniqueness
3-(2-Bromophenoxy)propane-1,2-diol is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
63834-58-2 |
|---|---|
Molekularformel |
C9H11BrO3 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
3-(2-bromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |
InChI-Schlüssel |
LDMOQBBDWPPTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


